molecular formula C15H15N B8553460 5-Methyl-2-phenylindoline

5-Methyl-2-phenylindoline

Cat. No.: B8553460
M. Wt: 209.29 g/mol
InChI Key: OFPRFCPMUMSKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-phenylindoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5-methyl-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3

InChI Key

OFPRFCPMUMSKNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-methyl-2-phenyl-1H-indole (0.96 g, 0.00463 mol) in acetic acid (28.8 mL) was added sodium cyanoborohydride (0.873 g, 0.0139 mol) at RT and the resulting reaction mixture was stirred for 4 h. After completion of reaction (monitored by TLC), the reaction mixture was basified with sodium hydroxide solution and extracted with EtOAc (3×150 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (2% ethylacetate:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx 0.5 inch) to provide the desired compound as a brown colored oil (0.7 g, 72% yield).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.873 g
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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